lithium;hexadecanoate
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Overview
Description
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. These complexes are formed by the insertion of a guest molecule into the hydrophobic cavity of the cyclodextrin. This property makes cyclodextrins valuable in various fields, including pharmaceuticals, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the action of the enzyme glucosyltransferase. The process involves the degradation of starch into smaller glucose units, which then cyclize to form the cyclic oligosaccharides. The most common cyclodextrins are alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which contain six, seven, and eight glucose units, respectively .
Industrial Production Methods
Industrial production of cyclodextrins involves the use of microbial enzymes to convert starch into cyclodextrins. The process is optimized to maximize yield and purity. The inclusion complexes are then formed by mixing the cyclodextrin with the guest molecule under specific conditions, such as temperature and pH, to facilitate the formation of the complex .
Chemical Reactions Analysis
Types of Reactions
Cyclodextrin inclusion complexes can undergo various chemical reactions, including:
Oxidation: The guest molecule within the cyclodextrin cavity can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the nature of the guest molecule.
Substitution: Substitution reactions can take place, where the guest molecule is replaced by another molecule within the cyclodextrin cavity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions vary depending on the specific reaction and the nature of the guest molecule .
Major Products Formed
The major products formed from these reactions depend on the nature of the guest molecule and the type of reaction. For example, oxidation of a guest molecule may result in the formation of an oxidized product, while substitution reactions may yield a new inclusion complex with a different guest molecule .
Scientific Research Applications
Cyclodextrin inclusion complexes have a wide range of applications in scientific research:
Chemistry: They are used to improve the solubility and stability of various compounds, making them useful in chemical synthesis and analysis.
Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in biological systems.
Medicine: They are used in drug formulation to enhance the bioavailability and stability of pharmaceuticals.
Mechanism of Action
The mechanism by which cyclodextrin inclusion complexes exert their effects involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and improve its stability. The molecular targets and pathways involved depend on the nature of the guest molecule and the specific application .
Comparison with Similar Compounds
Cyclodextrin inclusion complexes are unique in their ability to form stable inclusion complexes with a wide range of guest molecules. Similar compounds include other types of oligosaccharides and polymers that can form inclusion complexes, but cyclodextrins are preferred due to their well-defined structure and ability to form stable complexes. Some similar compounds include:
- Alpha-cyclodextrin
- Beta-cyclodextrin
- Gamma-cyclodextrin
- Methylated cyclodextrins .
Cyclodextrins are unique in their ability to form stable inclusion complexes with a wide range of guest molecules, making them valuable in various applications.
Properties
IUPAC Name |
lithium;hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKKVSCNHEFL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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